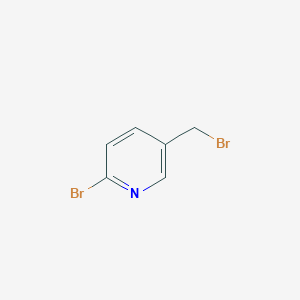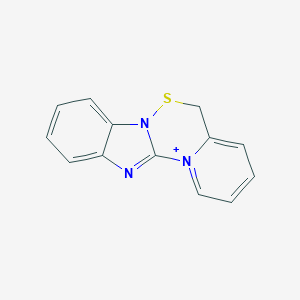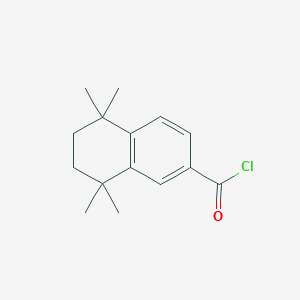
7α,15-ジヒドロキシデヒドロアビエチン酸
概要
説明
7alpha,15-Dihydroxydehydroabietic acid is a natural abietane-type diterpenoid compound. It is known for its antiangiogenic properties, which means it can inhibit the formation of new blood vessels. This compound is derived from plants, particularly from species like Pinus koraiensis .
科学的研究の応用
7alpha,15-Dihydroxydehydroabietic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its effects on cell viability and angiogenesis.
Medicine: Due to its antiangiogenic properties, it is being researched for potential use in cancer treatment.
Industry: It is used in the production of various chemical products and as a research tool in drug development
作用機序
Target of Action
The primary target of 7alpha,15-Dihydroxydehydroabietic acid is p53 , a crucial protein that regulates the cell cycle and hence functions as a tumor suppressor .
Mode of Action
7alpha,15-Dihydroxydehydroabietic acid interacts with its target, p53, and may exhibit significant cytotoxic activity . It inhibits the promotion of angiogenesis, the process through which new blood vessels form from pre-existing vessels .
Biochemical Pathways
The compound affects several biochemical pathways. It downregulates VEGF (Vascular Endothelial Growth Factor) , p-Akt , and p-ERK signaling pathways . These pathways are critical for cell survival, proliferation, and angiogenesis. By downregulating these pathways, the compound inhibits angiogenesis .
Result of Action
As a result of its action, 7alpha,15-Dihydroxydehydroabietic acid significantly decreases cell viability, particularly in Human Umbilical Vein Endothelial Cells (HUVECs) . It also inhibits the promotion of angiogenesis .
生化学分析
Biochemical Properties
7alpha,15-Dihydroxydehydroabietic acid has been shown to interact with various biomolecules, including vascular endothelial growth factor (VEGF), protein kinase B (Akt), and extracellular signal-regulated kinases (ERK) . These interactions play a crucial role in the biochemical reactions involving this compound .
Cellular Effects
In human umbilical vein endothelial cells (HUVECs), 7alpha,15-Dihydroxydehydroabietic acid has been observed to significantly decrease cell viability . It also inhibits the promotion of angiogenesis in HUVECs by downregulating VEGF, p-Akt, and p-ERK signaling pathways .
Molecular Mechanism
The molecular mechanism of 7alpha,15-Dihydroxydehydroabietic acid involves binding interactions with biomolecules such as VEGF, Akt, and ERK . This leads to the downregulation of these molecules, thereby inhibiting angiogenesis .
Temporal Effects in Laboratory Settings
The effects of 7alpha,15-Dihydroxydehydroabietic acid on cellular function have been studied over time in laboratory settings
準備方法
Synthetic Routes and Reaction Conditions
7alpha,15-Dihydroxydehydroabietic acid can be synthesized from natural rosin. The process involves extracting rosin from natural sources and then subjecting it to acid-base treatments to obtain the desired compound .
Industrial Production Methods
The industrial production of 7alpha,15-Dihydroxydehydroabietic acid follows similar extraction and purification processes. The rosin is treated with specific reagents under controlled conditions to ensure the purity and yield of the compound .
化学反応の分析
Types of Reactions
7alpha,15-Dihydroxydehydroabietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions may produce dehydrogenated forms of the compound .
類似化合物との比較
7alpha,15-Dihydroxydehydroabietic acid is unique due to its specific antiangiogenic properties. Similar compounds include other abietane-type diterpenoids like kochianic acid A, kochianic acid B, and pedunculatic acid B. These compounds share structural similarities but may differ in their biological activities and applications .
特性
IUPAC Name |
(1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,15-16,21,24H,5,8-9,11H2,1-4H3,(H,22,23)/t15-,16-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGYTGOYQATWBA-XNFNUYLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 7α,15-Dihydroxydehydroabietic acid found in Chinese eaglewood?
A1: The research paper primarily focuses on the isolation and identification of various compounds from Chinese eaglewood, including 7α,15-Dihydroxydehydroabietic acid. While it confirms the compound's presence using spectroscopic data, it doesn't delve into detailed structural characterization like molecular formula, weight, or specific spectroscopic data. The paper indicates this compound belongs to the diterpenoid family. [] Further research is needed to elucidate its detailed structural properties.
Q2: What is the significance of finding 7α,15-Dihydroxydehydroabietic acid alongside other norditerpenoids in Chinese eaglewood?
A2: The research highlights the isolation of 7α,15-Dihydroxydehydroabietic acid along with two other norditerpenoids, 18-norpimara-8(14),15-dien-4α-ol and 18-norisopimara-8(14),15-dien-4β-ol, for the first time from Chinese eaglewood. [] This discovery adds to the body of knowledge regarding the phytochemical profile of this plant. Further research is needed to understand the potential biological activities and significance of these compounds, including 7α,15-Dihydroxydehydroabietic acid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


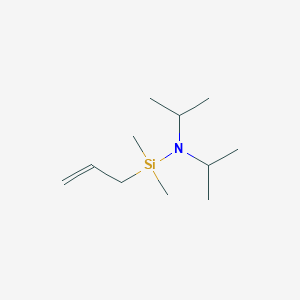
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)
![5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile](/img/structure/B25418.png)
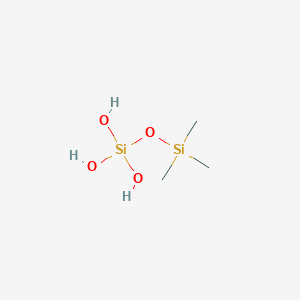
![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
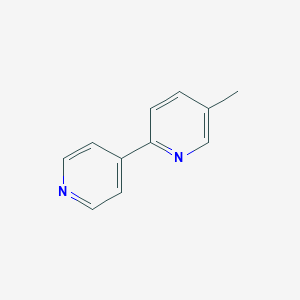
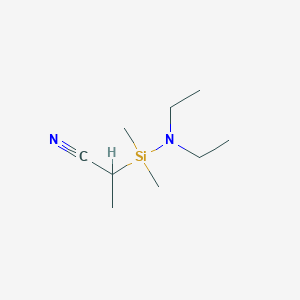
![11-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene](/img/structure/B25428.png)
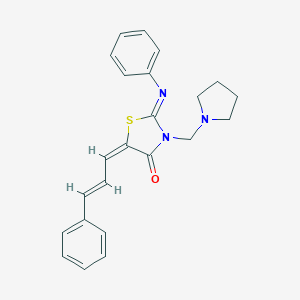
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
